molecular formula C13H16O3 B6603902 5-(benzyloxy)oxepan-2-one CAS No. 168208-62-6

5-(benzyloxy)oxepan-2-one

Cat. No. B6603902
CAS RN: 168208-62-6
M. Wt: 220.26 g/mol
InChI Key: MQLRHBIRPJOGSC-UHFFFAOYSA-N
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Description

“5-(benzyloxy)oxepan-2-one” is a chemical compound with the molecular formula C13H16O3 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of “5-(benzyloxy)oxepan-2-one” can involve several steps. One method involves the reaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .


Molecular Structure Analysis

The molecular structure of “5-(benzyloxy)oxepan-2-one” is determined by its molecular formula, C13H16O3 . The structure includes a seven-membered ring with an oxygen atom, a carbonyl group, and a benzyloxy group .


Chemical Reactions Analysis

The chemical reactions involving “5-(benzyloxy)oxepan-2-one” can be complex. For instance, the oxygen in the compound can act as a nucleophile in competition with nitrogen, leading to the formation of a hemiketal or an oxime . The reaction with nitrogen is essentially irreversible as the adduct dehydrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(benzyloxy)oxepan-2-one” are determined by its molecular structure. These properties include its molecular weight, density, and possibly its color, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles : 1-(Benzyloxy)-1,2,3-triazole, related to 5-(benzyloxy)oxepan-2-one, can be used for the introduction of various substituents at the 5-position of 1,2,3-triazoles, a process useful in synthesizing diverse chemical compounds (Uhlmann et al., 1997).

  • Facilitating Synthesis of Pharmacologically Active Scaffolds : An example includes the one-pot synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines using a process that involves 2-allyloxyaryl groups, providing access to pharmacologically active heterocyclic scaffolds (Calder et al., 2015).

  • As a Precursor and Protecting Group : 5-Benzyloxy-1,2,4-oxadiazoles and 1,2,4-oxadiazolin-5-ones, related to 5-(benzyloxy)oxepan-2-one, are useful as precursors and protecting groups for amidine moieties in chemical syntheses (Bolton et al., 1995).

Material Science and Engineering Applications

  • In the Field of Corrosion Inhibition : Epoxy pre-polymers, similar in structure to 5-(benzyloxy)oxepan-2-one, have been explored as new and effective materials for corrosion inhibition of carbon steel in acidic mediums, showing potential in the field of material protection and engineering (Dagdag et al., 2019).

Pharmacological Research

  • Synthesis of Biologically Active Compounds : Compounds like 5-(benzyloxy)oxepan-2-one can be instrumental in the synthesis of various biologically active compounds, such as 1,4-benzodiazepines, which have shown promise in preliminary experiments for antidepressant and analgesic effects (Singh et al., 2010).

  • Antimicrobial Applications : Benzofuran-based analogues, similar in structure to 5-(benzyloxy)oxepan-2-one, have been synthesized and evaluated for antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (Shankar et al., 2016).

Mechanism of Action

The mechanism of action of “5-(benzyloxy)oxepan-2-one” in chemical reactions is influenced by its molecular structure. The oxygen atom in the compound can act as a nucleophile, reacting with other compounds to form new substances .

Safety and Hazards

The safety and hazards associated with “5-(benzyloxy)oxepan-2-one” depend on its physical and chemical properties. It’s important to handle this compound with care and use appropriate safety measures .

Future Directions

The future directions for “5-(benzyloxy)oxepan-2-one” could involve its use in the synthesis of new compounds and materials. For instance, it could be used in the production of highly specialized polymers .

properties

IUPAC Name

5-phenylmethoxyoxepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13-7-6-12(8-9-15-13)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLRHBIRPJOGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)oxepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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